molecular formula C5H3BrClN B1630664 5-Bromo-2-chloropyridine CAS No. 53939-30-3

5-Bromo-2-chloropyridine

Cat. No. B1630664
CAS RN: 53939-30-3
M. Wt: 192.44 g/mol
InChI Key: PEAOEIWYQVXZMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-chloropyridine is a halogenated heterocycle . It has a molecular formula of C5H3BrClN . It is an important organic intermediate used in agrochemicals, pharmaceuticals, and dyestuff fields .


Synthesis Analysis

5-Bromo-2-chloropyridine may be used in the preparation of several compounds. It can be used to prepare amino-2-chloropyridine via palladium-catalyzed amination . It can also be used to prepare 5-bromo-2-fluoropyridine via a halogen-exchange reaction using anhydrous potassium fluoride . Additionally, it can be used to prepare 2-chloro-5-(2,5-dimethoxyphenyl)pyridine via Suzuki coupling with 2,5-dimethoxyphenylboronic acid .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-chloropyridine consists of a pyridine ring substituted with a bromine atom at the 5th position and a chlorine atom at the 2nd position . The average mass of the molecule is 192.441 Da and the monoisotopic mass is 190.913727 Da .


Chemical Reactions Analysis

5-Bromo-2-chloropyridine is involved in several chemical reactions. As mentioned earlier, it can undergo palladium-catalyzed amination to form amino-2-chloropyridine . It can also participate in a halogen-exchange reaction with anhydrous potassium fluoride to form 5-bromo-2-fluoropyridine . Furthermore, it can undergo Suzuki coupling with 2,5-dimethoxyphenylboronic acid to form 2-chloro-5-(2,5-dimethoxyphenyl)pyridine .


Physical And Chemical Properties Analysis

5-Bromo-2-chloropyridine is a solid substance . It has a melting point of 65-69 °C .

Scientific Research Applications

Catalytic Applications

5-Bromo-2-chloropyridine has been utilized in catalytic processes. For example, its amination catalyzed by a palladium-Xantphos complex predominantly yields 5-amino-2-chloropyridine with high efficiency and selectivity (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).

Spectroscopic and Optical Studies

Significant work has been done in the spectroscopic characterization of derivatives of 5-Bromo-2-chloropyridine, such as 5-Bromo-2-(trifluoromethyl)pyridine. Studies have included Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies, and density functional theory (DFT) has been applied to understand its structural and optical properties (H. Vural & M. Kara, 2017).

Electrosynthesis

Electrochemical reduction of compounds like 2-amino-5-bromopyridine and 2-amino-5-chloropyridine, in the presence of CO2, has been investigated for the synthesis of 6-aminonicotinic acid, showcasing the potential of 5-Bromo-2-chloropyridine in electrosynthetic applications (A. Gennaro, C. Sánchez-Sánchez, A. Isse, & V. Montiel, 2004).

Structural and Antitumor Studies

Research has also been conducted on the synthesis and crystal structure of enantiomers of derivatives of 5-Bromo-2-chloropyridine, exploring their potential in antitumor activities. Such studies have included X-ray analysis and molecular docking to understand the interaction with specific biological targets (Zhixu Zhou et al., 2015).

Electronic and Non-Linear Optical Properties

The electronic and non-linear optical (NLO) properties of compounds derived from 5-Bromo-2-chloropyridine have been studied, contributing to the understanding of their potential in various electronic applications (Usman Nazeer et al., 2020).

Safety And Hazards

5-Bromo-2-chloropyridine is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of skin contact, it is recommended to wash off immediately with plenty of water . If inhaled, the victim should be moved to fresh air and kept at rest .

properties

IUPAC Name

5-bromo-2-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClN/c6-4-1-2-5(7)8-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEAOEIWYQVXZMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370293
Record name 5-Bromo-2-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-chloropyridine

CAS RN

53939-30-3
Record name 5-Bromo-2-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-chloropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-chloropyridine
Reactant of Route 2
5-Bromo-2-chloropyridine
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-chloropyridine
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-chloropyridine
Reactant of Route 5
5-Bromo-2-chloropyridine
Reactant of Route 6
5-Bromo-2-chloropyridine

Citations

For This Compound
142
Citations
BW Stroup, PV Szklennik, CJ Forster… - Organic …, 2007 - ACS Publications
… Ji and co-workers recently demonstrated the selective amination of 5-bromo-2-chloropyridine (1a) and 2,5-dibromopyridine (1b) via palladium catalysis (Figure 1). By careful selection of …
Number of citations: 13 pubs.acs.org
R Puttreddy, C von Essen, A Peuronen, M Lahtinen… - …, 2018 - pubs.rsc.org
Ten coordination complexes obtained through a facile reaction between 2,5-dihalopyridines and copper(II) chloride (CuCl2) are characterized using single crystal X-ray diffraction. Two …
Number of citations: 25 pubs.rsc.org
FF Awwadi, MM Turnbull, MI Alwahsh… - New Journal of …, 2018 - pubs.rsc.org
… (5b2cp) 2 Cl 2 _p1 and Cu(5b2cp) 2 Cl 2 _p2] were prepared and characterized by single crystal X-ray diffraction (25dcp = 2,5-dichloropyridine and 5b2cp = 5-bromo-2-chloropyridine). …
Number of citations: 31 pubs.rsc.org
M Baloch, D Roy, S Bensaid… - European Journal of …, 2012 - Wiley Online Library
… Kappe and co-workers have treated 2-methylthiophene with 5-bromo-2-chloropyridine by utilising microwave heating to form 2-chloro-5-(5-methylthiophen-2-yl)pyridine in 64 % yield.15 …
R Puttreddy, C von Essen… - European Journal of …, 2018 - Wiley Online Library
Halogen bonding in self‐complementary 1:2 metal–ligand complexes obtained from copper(II) bromide (CuBr 2 ) and seven 2,5‐dihalopyridines were analyzed using single‐crystal X‐…
AH Berrie, GT Newbold, FS Spring - Journal of the Chemical Society …, 1952 - pubs.rsc.org
… In addition to the method used in the series R = H and R = C1, 3-amino-5-bromo-2chloropyridine (X; R = Br) has been obtained by treatment of 2 : 5-dibromo-3-nitropyridine (IV; R = Br) …
Number of citations: 43 pubs.rsc.org
Y Ma, YL Liu - Acta Crystallographica Section E: Structure Reports …, 2008 - scripts.iucr.org
The title compound, C7H5BrClNO2, crystallizes with two independent molecules in the asymmetric unit. In the absence of classical intermolecular interactions, the crystal structure …
Number of citations: 2 scripts.iucr.org
RJ Dubois, CP Landee, M Rademeyer… - Journal of …, 2019 - Taylor & Francis
… This is true for bis(2-bromo-5-fluoropyridine)dichloridocopper(II), bis(2,5-dichloropyridine)dichloridocopper(II) and bis(5-bromo-2-chloropyridine)dichloride-copper(II) [Citation30]. The …
Number of citations: 19 www.tandfonline.com
J Ji, T Li, WH Bunnelle - Organic Letters, 2003 - ACS Publications
… In summary, we have achieved a chemoselective amination of 5-bromo-2-chloropyridine under catalysis by Pd 2 (dba) 3 −Xantphos with t BuONa in toluene at 100 C for 3 h. The …
Number of citations: 114 pubs.acs.org
R Morgentin, F Jung, M Lamorlette, M Maudet… - Tetrahedron, 2009 - Elsevier
… Based on the difference in halogen reactivity, 5-bromo-2-chloropyridine and its pyrimidine analogue were functionalized judiciously by S N Ar and palladium-catalyzed reactions. The …
Number of citations: 29 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.